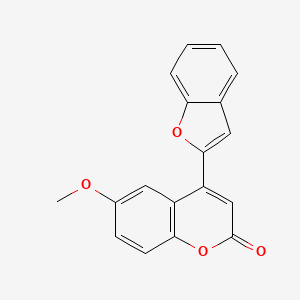

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one

Description

4-(1-Benzofuran-2-yl)-6-methoxy-2H-chromen-2-one is a coumarin derivative featuring a benzofuran substituent at the 4-position and a methoxy group at the 6-position of the chromen-2-one core. Coumarins are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and acaricidal properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4/c1-20-12-6-7-16-13(9-12)14(10-18(19)22-16)17-8-11-4-2-3-5-15(11)21-17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGLMMFLCJNBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one typically involves several steps, including the formation of the benzofuran ring and the subsequent attachment of the chromenone moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Scientific Research Applications

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The 6-methoxy group is a common feature in bioactive coumarins, contributing to electron-donating effects that stabilize the aromatic system. Key comparisons include:

*Molecular weight estimated based on structure.

- Substituent Position : The target compound’s benzofuran at position 4 contrasts with analogs bearing substituents at position 7 (e.g., compounds 23–25). Position 4 substituents may sterically hinder interactions with biological targets compared to position 7 derivatives, which are more exposed for binding .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in compound 24) enhance acaricidal activity by increasing electrophilicity. The benzofuran group, with its conjugated π-system, may similarly stabilize charge-transfer interactions but could reduce solubility compared to halogenated analogs .

Crystallographic and Hydrogen-Bonding Patterns

- Crystallinity: Derivatives like 4-(bromomethyl)-6-methoxy-coumarin exhibit well-defined crystal structures, with hydrogen-bonding motifs involving methoxy and carbonyl groups .

- Hydrogen Bonding : In coumarins, the carbonyl oxygen often acts as a hydrogen-bond acceptor. The methoxy group at position 6 can participate in weak C-H···O interactions, whereas benzofuran’s oxygen might form stronger hydrogen bonds, influencing solubility and stability .

Biological Activity

4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, which include anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzofuran moiety linked to a chromenone framework. The synthesis typically involves multiple steps, including the formation of the benzofuran ring through cyclization reactions of o-hydroxyacetophenones under basic conditions.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, a study showed that this compound induced apoptosis in HeLa cells, leading to a notable increase in cells arrested in the G1/S phase and a significant percentage of cells entering the pre-G1 phase after treatment .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 7.9 | Induction of apoptosis and cell cycle arrest |

| A549 | 10.5 | Inhibition of cell proliferation |

| MCF-7 | 8.3 | Apoptotic pathway activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The biological activity of this compound can be attributed to its interaction with various molecular targets. For instance, its anticancer effects may involve the modulation of apoptotic pathways and cell cycle regulation. The antimicrobial effects are believed to arise from membrane disruption and inhibition of key metabolic enzymes .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on HeLa Cells : This study focused on the effect of the compound on cell cycle distribution and apoptosis induction. The results indicated a significant increase in apoptosis markers after treatment with varying concentrations of the compound .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity against multiple strains, revealing that the compound exhibited potent activity against Gram-positive bacteria compared to Gram-negative strains, which may inform future therapeutic applications.

Q & A

Q. What advanced techniques quantify ROS-mediated oxidative stress in cellular models?

- Methodology :

- Electron Paramagnetic Resonance (EPR) : Directly measure superoxide radicals using spin traps (e.g., TEMPO) .

- Mitochondrial ROS Probes : MitoSOX Red for live-cell imaging of mitochondrial superoxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.